molecular formula C21H20Br3N7O3 B11102434 2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol

2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol

Cat. No.: B11102434
M. Wt: 658.1 g/mol
InChI Key: MJPPSSMPCDHQOQ-KIBLKLHPSA-N
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Description

2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol is a complex organic compound characterized by multiple bromine atoms and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol involves multiple steps, including electrophilic aromatic substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include substituted benzene derivatives, triazine compounds, and various brominated organic molecules.

Scientific Research Applications

2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with substrate binding. It may also modulate signaling pathways by interacting with receptors and other cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline
  • 2,6-dibromo-4-methylaniline
  • 2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline

Uniqueness

Compared to similar compounds, 2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol is unique due to its specific substitution pattern and the presence of the triazine ring.

Properties

Molecular Formula

C21H20Br3N7O3

Molecular Weight

658.1 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C21H20Br3N7O3/c1-11-2-3-15(13(22)8-11)26-19-27-20(29-21(28-19)31-4-6-34-7-5-31)30-25-10-12-9-14(23)18(33)16(24)17(12)32/h2-3,8-10,32-33H,4-7H2,1H3,(H2,26,27,28,29,30)/b25-10+

InChI Key

MJPPSSMPCDHQOQ-KIBLKLHPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C(=C4O)Br)O)Br)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C(=C4O)Br)O)Br)Br

Origin of Product

United States

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